Ropa

Description

Properties

IUPAC Name |

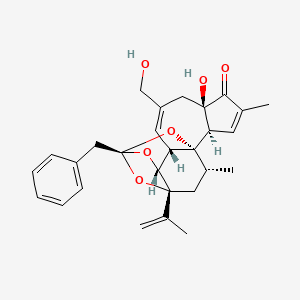

(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKXTXJQZGIKQZ-WAGMVDSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973441 | |

| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57852-42-3 | |

| Record name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57852-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ROP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

biological function of mTOR pathway and rapamycin

An In-depth Technical Guide on the Biological Function of the mTOR Pathway and Rapamycin

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, cellular energy levels, and oxygen, to coordinate cellular anabolic and catabolic processes.[3][4] Given its pivotal role, dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like diabetes, and neurodegeneration.[2][5]

This technical guide provides a comprehensive overview of the mTOR signaling network, its core biological functions, and the mechanism of its archetypal inhibitor, rapamycin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical cellular pathway.

The mTOR Signaling Network: mTORC1 and mTORC2

mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6] These complexes are differentiated by their unique protein components, which dictate their upstream regulation, substrate specificity, and ultimate biological functions.[7]

-

mTOR Complex 1 (mTORC1): Composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[3][8] Raptor is crucial for substrate recognition, while PRAS40 and Deptor act as negative regulators.[8] mTORC1 is sensitive to nutrient and growth factor availability and is acutely inhibited by rapamycin.[5][9]

-

mTOR Complex 2 (mTORC2): Contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSin1, Protor, and Deptor.[3][8] Rictor is a key component that is essential for mTORC2's function.[8] mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[10] It primarily responds to growth factor signals and regulates cell survival and cytoskeletal organization.[5][8]

Upstream Regulation of the mTOR Pathway

mTORC1 integrates signals from at least four major upstream pathways to ensure that cell growth and proliferation are tightly coupled to favorable environmental conditions.[3]

-

Growth Factors (Insulin, IGF-1): Growth factors bind to receptor tyrosine kinases (RTKs), activating the PI3K-Akt pathway.[5][11] Akt directly phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC) protein complex (a heterodimer of TSC1 and TSC2).[12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[3] Inhibition of the TSC complex allows Rheb to accumulate in a GTP-bound (active) state, directly binding to and activating mTORC1.[3][12]

-

Amino Acids: The presence of amino acids, particularly leucine, is sensed by the Rag GTPases.[5] In response to amino acids, Rag GTPases become active and recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[1][13]

-

Energy Status: The cell's energy status is monitored by AMP-activated protein kinase (AMPK).[5] Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates both the TSC2 subunit, increasing its activity, and Raptor, a component of mTORC1, leading to the inhibition of mTORC1.[13][14]

-

Oxygen and Stress: Hypoxia and other cellular stressors can also inhibit mTORC1 signaling, often through AMPK-dependent or independent mechanisms.[15]

Downstream Functions of the mTOR Pathway

Once activated, mTORC1 and mTORC2 phosphorylate a diverse range of substrates to control fundamental cellular processes.

mTORC1: A Master Regulator of Anabolism

mTORC1 promotes cell growth by stimulating anabolic processes while simultaneously inhibiting catabolism.[4][14]

-

Protein Synthesis: mTORC1 directly phosphorylates two key regulators of protein synthesis: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][9]

-

Phosphorylation activates S6K1, which in turn phosphorylates several targets to enhance mRNA translation.[4]

-

Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the assembly of the eIF4F complex, a critical step for the initiation of cap-dependent translation.[16]

-

-

Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides, which are essential building blocks for new cells. It activates the transcription factor SREBP1, a master regulator of lipogenesis.[4]

-

Inhibition of Autophagy: Autophagy is a catabolic process where cellular components are degraded and recycled. mTORC1 suppresses autophagy by directly phosphorylating and inhibiting the ULK1 complex, which is essential for initiating autophagosome formation.[4][17][18] It also phosphorylates and inhibits the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy-related genes.[4][18]

mTORC2: Cell Survival and Cytoskeleton

The functions of mTORC2 are less understood than those of mTORC1, but it is known to be a crucial regulator of cell survival and the actin cytoskeleton.[1][3] Its most well-characterized substrate is the kinase Akt.[4] mTORC2 phosphorylates Akt at a key serine residue (Ser473), leading to its full activation.[4] Activated Akt then promotes cell survival and proliferation by phosphorylating a range of downstream targets.[4]

Rapamycin: Mechanism of Action

Rapamycin (also known as Sirolimus) is a macrolide compound originally discovered as an antifungal agent.[15][19] It is a potent and highly specific inhibitor of mTORC1.[10]

Rapamycin's mechanism is allosteric and unconventional.[19] It first binds to an intracellular receptor, the immunophilin FK506-binding protein 12 (FKBP12).[1][6] This newly formed FKBP12-rapamycin complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, but only when mTOR is part of the mTORC1 complex.[1][19] This binding event does not directly block the catalytic site but sterically hinders the interaction of mTORC1 with its substrates, thereby inhibiting its kinase activity.[20] This leads to the dephosphorylation of S6K1 and 4E-BP1, resulting in decreased protein synthesis and a block in cell cycle progression and proliferation.[6][21]

Quantitative Data Summary

The inhibitory effects of mTOR modulators are typically quantified through dose-response experiments. The data below illustrates the type of quantitative results obtained when studying mTOR pathway inhibition.

Table 1: Dose-Dependent Inhibition of mTOR Pathway Proteins by a Methoxychalcone Derivative

This table presents representative data on the dose-dependent inhibitory effects of a methoxychalcone derivative on key mTOR signaling proteins in human prostate cancer cells.[22]

| Target Protein | 0 µM (Control) | 1 µM | 5 µM | 10 µM |

| p-mTOR (Ser2448) | 100% | 85% | 50% | 20% |

| p-p70S6K (Thr389) | 100% | 80% | 45% | 15% |

| p-4E-BP1 (Thr37/46) | 100% | 90% | 60% | 30% |

| Note: Data is illustrative, based on trends for similar compounds.[22] Percentages represent the relative phosphorylation level compared to the untreated control. |

Table 2: Effect of Rapamycin on Cell Proliferation

This table summarizes the inhibitory effect of rapamycin on the proliferation of various ALK-positive lymphoid cell lines after 48 hours of exposure.[21]

| Cell Line | Rapamycin Conc. | Relative Proliferation Inhibition |

| Karpas299 | 10 nmol/L | 24.4% |

| BaF3/NPM-ALK | 10 nmol/L | 37.8% |

| BaF3 | 10 nmol/L | 61.6% |

| Note: Inhibition is relative to untreated control cells. |

Key Experimental Protocols

Studying the mTOR pathway involves a variety of molecular and cellular biology techniques.[23][24][25] Below are detailed protocols for three fundamental assays.

Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of key mTOR pathway proteins, which serves as a proxy for pathway activity.[22][26]

A. Materials and Reagents

-

Cell culture reagents

-

Rapamycin or other inhibitors

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels (appropriate percentage for protein size)

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

B. Methodology

-

Cell Treatment and Lysis: Culture cells to desired confluency and treat with inhibitors for the specified time. Wash cells twice with ice-cold PBS and lyse with supplemented RIPA buffer.[22]

-

Protein Quantification: Centrifuge lysates to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.[26]

-

Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg). Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature.[22]

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[27]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[22] Incubate the membrane with primary antibodies overnight at 4°C.[28]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Visualization: Wash the membrane again and apply ECL reagent. Visualize protein bands using a chemiluminescence imaging system.[22] Band intensities can be quantified using software like ImageJ.[22]

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 immunoprecipitated from cell lysates.[29][30]

A. Materials and Reagents

-

Cell lysates prepared in CHAPS-based lysis buffer

-

Anti-mTOR or Anti-Raptor antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂)[29]

-

Recombinant, inactive substrate (e.g., GST-4E-BP1 or a p70S6K fragment)[29][30]

-

ATP

-

SDS-PAGE and Western blot reagents

-

Phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1)

B. Methodology

-

Immunoprecipitation (IP): Lyse cells in a non-denaturing buffer (e.g., CHAPS buffer). Add anti-mTOR or anti-Raptor antibody to the lysate and incubate for 1-2 hours at 4°C.[30]

-

Isolate Complex: Add Protein A/G agarose beads to capture the antibody-mTORC1 complexes. Incubate for another 1 hour at 4°C.[30]

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then once with kinase assay buffer to remove detergents and inhibitors.[30]

-

Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the recombinant substrate (e.g., 150 ng of GST-4E-BP1) and ATP (e.g., 500 µM) to start the reaction.[29][31]

-

Incubation: Incubate the reaction at 30-37°C for 30 minutes with gentle shaking.[29][30]

-

Termination and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody.[29]

Protocol 3: Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability and proliferation, to assess the functional consequence of mTOR inhibition.[21][32]

A. Materials and Reagents

-

96-well cell culture plates

-

Cell culture medium and cells of interest

-

Rapamycin or other inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

B. Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., rapamycin) and include untreated controls. Incubate for the desired period (e.g., 24, 48, 72 hours).[32]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[33]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control wells. The data can be used to determine metrics like the IC50 (the concentration of inhibitor that causes 50% inhibition of proliferation).[34]

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process | MDPI [mdpi.com]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. The mTOR–Autophagy Axis and the Control of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. The expanding role of mTOR in cancer cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. ebiohippo.com [ebiohippo.com]

- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mTOR-Autophagy Axis and the Control of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. [Blockage of mTOR signaling pathway by rapamycin contributes to inhibition of tumor cell proliferation in ALK-positive lymphoid cell strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. [PDF] Experimental Approaches in Delineating mTOR Signaling | Semantic Scholar [semanticscholar.org]

- 24. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 28. ccrod.cancer.gov [ccrod.cancer.gov]

- 29. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Immunosuppressant: A Technical Chronicle of Rapamycin's Discovery and Mechanism

A deep dive into the journey of a soil-dwelling bacterium's metabolite from Easter Island to a cornerstone of immunosuppressive therapy, detailing its mechanism of action and the pivotal experiments that defined its role in medicine.

From the remote soils of Easter Island, known as Rapa Nui by its inhabitants, emerged a molecule that would revolutionize immunosuppressive therapy. This technical guide chronicles the discovery and history of rapamycin, also known as sirolimus, tracing its path from a natural antifungal agent to a potent inhibitor of the mammalian target of rapamycin (mTOR) and a critical tool in preventing organ transplant rejection.

Discovery: A Trans-Pacific Journey from Soil to Lab

The story of rapamycin begins in 1964 with the Canadian Medical Expedition to Easter Island.[1] A team of scientists, intrigued by the local population's apparent resistance to tetanus despite frequent barefoot contact with the soil, collected soil samples for analysis.[2][3] From one of these samples, researchers at Ayerst Pharmaceuticals (now part of Pfizer) isolated a bacterium, Streptomyces hygroscopicus, which produced a macrolide with potent antifungal properties.[1][2] This new compound was aptly named rapamycin, in honor of the island's native name, Rapa Nui.[2]

Initially pursued for its antifungal activity, the development of rapamycin was nearly abandoned. However, the keen observations of Dr. Surendra Sehgal, a scientist at Ayerst, revealed its powerful immunosuppressive and antiproliferative capabilities.[2][4] This pivotal discovery shifted the trajectory of rapamycin research, leading to its investigation as a potential agent to prevent organ transplant rejection.

Mechanism of Action: Unraveling the mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive effects through a highly specific mechanism of action that distinguishes it from other immunosuppressants like calcineurin inhibitors.[5] Instead of blocking the production of cytokines such as Interleukin-2 (IL-2), rapamycin interferes with the signal transduction pathways that are initiated by cytokine binding to their receptors on T-cells.[5][6]

The key to rapamycin's action lies in its interaction with the intracellular protein, FK-binding protein 12 (FKBP12).[6] Upon entering a T-cell, rapamycin binds to FKBP12, forming a molecular complex. This rapamycin-FKBP12 complex then binds to and inhibits a critical serine/threonine kinase known as the mammalian target of rapamycin (mTOR).[6][7]

mTOR is a central regulator of cell growth, proliferation, and survival, and it functions as part of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8][9] Rapamycin's primary target is mTORC1, which is sensitive to its inhibitory effects.[8] By inhibiting mTORC1, rapamycin blocks the downstream signaling cascade that is essential for cell cycle progression.[10] This results in the arrest of T-lymphocytes in the G1 to S phase of the cell cycle, thereby preventing their proliferation in response to antigenic stimulation.[5][6]

Two of the most well-characterized downstream targets of mTORC1 are the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[11] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these proteins, which in turn suppresses protein synthesis and ribosome biogenesis, critical processes for cell growth and division.[11]

Key Experimental Evidence

The immunosuppressive properties of rapamycin were established through a series of key in vitro and in vivo experiments. These studies demonstrated its ability to inhibit T-cell proliferation, interfere with allogeneic immune responses, and prevent organ rejection in animal models.

T-Cell Proliferation Assays

A fundamental method to assess the immunosuppressive activity of a compound is to measure its effect on T-cell proliferation in response to a mitogenic stimulus.

Experimental Protocol: BrdU Incorporation Assay

-

Cell Culture: Human T-cell lines (e.g., MOLT-4, CEM-C7) or primary human peripheral blood lymphocytes are cultured in 96-well plates at a density of 2 x 10^5 cells/ml.[4]

-

Treatment: Cells are incubated with varying concentrations of rapamycin (e.g., 2.5 µM) or a vehicle control for 48 hours.[4]

-

BrdU Labeling: For the final 18 hours of incubation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cultures.[4] Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Detection: After incubation, the cells are fixed, and the DNA is denatured. An anti-BrdU monoclonal antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric signal.[4]

-

Quantification: The absorbance is measured using a microplate reader, and the percentage inhibition of cell proliferation is calculated relative to the control.[4]

Mixed Lymphocyte Reaction (MLR)

The mixed lymphocyte reaction is an in vitro model of the recognition of alloantigens that occurs during organ transplantation. It measures the proliferation of T-cells from one individual (the responder) when co-cultured with irradiated T-cells from a genetically different individual (the stimulator).

Experimental Protocol: In Vivo Mixed Lymphocyte Reaction (Popliteal Lymph Node Assay)

-

Stimulator Cells: Irradiated CTLL-2 cells of C57BL/6 origin are used as the allogeneic stimulus.[2]

-

Recipient Animals: C3H/HeN mice serve as the recipients.[2]

-

Injection: The irradiated stimulator cells are injected into the footpad of the recipient mice.

-

Treatment: Rapamycin is administered intraperitoneally or orally at various doses (e.g., 0.006-12 mg/kg).[2]

-

Proliferation Measurement: After a set period, the popliteal lymph nodes (PLNs) are harvested, and the proliferation of lymphocytes is determined by measuring the incorporation of [3H]-thymidine.[2]

Quantitative Data on Immunosuppressive Efficacy

The potency of rapamycin as an immunosuppressant has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Rapamycin

| Assay | Cell Type | IC50 / Effective Concentration | Reference |

| T-Cell Proliferation (BrdU) | Human T-cell lines | 2.5 µM (significant inhibition) | [4] |

| T-Cell Proliferation | Human peripheral blood lymphocytes | 5 nM (temsirolimus), 10 nM (everolimus) | [4] |

| Inhibition of S6K1 Phosphorylation | Cancer cell lines | < 1 nM to ~100 nM | [12] |

Table 2: In Vivo Efficacy of Rapamycin in Preclinical Models

| Animal Model | Organ Transplant | Rapamycin Dosage | Outcome | Reference |

| Rat | Heart Allograft | 0.08 mg/kg (i.v. infusion) | Mean survival time extended to 34.4 days (vs. 6.3 days in controls) | [13] |

| Rat | Heart Allograft | 0.8 mg/kg (i.v. infusion) | Mean survival time extended to 74.1 days | [13] |

| Rat | Allogeneic Liver Transplant | 1 mg/kg (every other day, i.v.) | Extended graft survival and improved liver function | [14] |

| Mouse | Colon Adenocarcinoma Metastasis | Immunosuppressive doses | Markedly reduced liver metastasis | [15] |

Clinical Development and FDA Approval

The promising preclinical data paved the way for the clinical development of rapamycin as an immunosuppressant for solid organ transplantation. In 1999, the U.S. Food and Drug Administration (FDA) approved Rapamune® (sirolimus) oral solution for the prophylaxis of organ rejection in patients receiving renal transplants.[1][6]

The initial approval recommended the use of Rapamune in combination with cyclosporine and corticosteroids.[5] Subsequent clinical trials and post-market experience have led to refined dosing strategies, including cyclosporine withdrawal regimens to mitigate nephrotoxicity.[5]

Table 3: Clinical Dosing of Rapamycin (Sirolimus) in Renal Transplantation

| Patient Population | Dosing Regimen | Target Trough Concentration | Reference |

| De novo renal transplant | Loading dose: 6 mg; Maintenance dose: 2 mg/day (in combination with cyclosporine and corticosteroids) | 5-15 ng/mL | [5] |

| Maintenance (after cyclosporine withdrawal) | Adjusted to maintain target trough concentrations | 5-15 ng/mL | [5] |

Conclusion

The discovery of rapamycin is a testament to the value of exploring natural sources for novel therapeutic agents. Its journey from a soil microbe on a remote island to a cornerstone of immunosuppressive therapy is a remarkable story of scientific inquiry and serendipity. The elucidation of its mechanism of action through the inhibition of the mTOR signaling pathway has not only provided a powerful tool for preventing transplant rejection but has also opened up new avenues of research into the fundamental processes of cell growth and proliferation, with implications for cancer and aging. The in-depth understanding of its pharmacology and the development of robust experimental protocols have been crucial in harnessing its therapeutic potential while managing its side effects, solidifying its place in the modern medical armamentarium.

References

- 1. Drug Approval Package: Rapamune (Sirolimus) NDA# 021083 [accessdata.fda.gov]

- 2. A modification of the in vivo mixed lymphocyte reaction and rapamycin's effect in this model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Compared effect of immunosuppressive drugs cyclosporine A and rapamycin on cholesterol homeostasis key enzymes CYP27A1 and HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cairo kidney center protocol for rapamycin-based sequential immunosuppression in kidney transplant recipients: 2-year outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclosporin A, FK506, rapamycin: the use of a quantitative analytic tool to discriminate immunosuppressive drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advancing immunomodulation in organ transplantation: the therapeutic potential of self-assembled rapamycin nanoparticles in allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] As a critical downstream effector of the frequently dysregulated PI3K/AKT pathway, mTOR signaling is hyperactivated in a majority of human cancers, making it a prime target for therapeutic intervention.[2][3] Rapamycin and its analogs (rapalogs) are allosteric inhibitors of the mTOR Complex 1 (mTORC1), a key component of the mTOR signaling network. This technical guide provides an in-depth overview of rapamycin-related signaling pathways in cancer, detailing the core molecular mechanisms, the basis of drug resistance, and key experimental protocols for pathway analysis. Quantitative data are summarized to provide a comparative perspective on drug efficacy across various cancer types.

The Core Signaling Axis: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status to orchestrate cellular responses.[2][4] Its aberrant activation is a hallmark of many cancers.[3]

Pathway Activation:

-

Receptor Tyrosine Kinases (RTKs): The pathway is typically initiated by the binding of growth factors (e.g., IGF-1, EGF) to their corresponding RTKs on the cell surface.[5]

-

PI3K Activation: This binding event recruits and activates Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]

-

AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[4]

-

mTORC1 Activation: Activated AKT phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[6] The inactivation of the TSC complex allows the small GTPase Rheb to accumulate in a GTP-bound state, directly binding to and activating mTORC1.[7]

Mutations or amplifications of genes such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3, lead to constitutive activation of this pathway in cancer.[2][8]

The mTOR Complexes: mTORC1 and mTORC2

mTOR exerts its functions through two distinct multi-protein complexes, mTORC1 and mTORC2, which have different components, substrates, and sensitivities to rapamycin.[1][9]

-

mTORC1 (mechanistic Target of Rapamycin Complex 1): This complex is a central regulator of cell growth and proliferation.[7] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8, PRAS40, and Deptor.[1] mTORC1 integrates signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and autophagy.[7] It is sensitive to acute inhibition by rapamycin.[1]

-

mTORC2 (mechanistic Target of Rapamycin Complex 2): This complex is primarily involved in cell survival and cytoskeletal organization.[7] Its core components are mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, mLST8, Protor, and Deptor.[10] mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[10][11] A key function of mTORC2 is the phosphorylation and activation of AKT.[6]

Mechanism of Action of Rapamycin

Rapamycin is a macrolide that acts as a potent and specific allosteric inhibitor of mTORC1.[12]

-

Complex Formation: Inside the cell, rapamycin first binds to the immunophilin FK506-binding protein 12 (FKBP12).[10]

-

Allosteric Inhibition: The resulting rapamycin-FKBP12 complex binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex.[1]

-

Inhibition of Downstream Signaling: This binding event does not directly inhibit the kinase activity of mTOR but prevents it from accessing its key downstream substrates, primarily p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[10]

-

S6K1: Inhibition of S6K1 phosphorylation prevents the subsequent phosphorylation of ribosomal protein S6, leading to a decrease in ribosome biogenesis and protein synthesis.[13]

-

4E-BP1: Hypophosphorylated 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This suppresses the translation of a specific subset of mRNAs, many of which encode proteins crucial for cell growth and proliferation.[13]

-

The net effect is a cytostatic response, causing cell cycle arrest, primarily in the G1 phase.[14]

References

- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]

- 3. rsc.org [rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of Rapamycin (mTOR): An In-Depth Technical Guide

Abstract

The mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase, functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and oxygen, to orchestrate appropriate cellular responses.[1][4] mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making it a critical target for drug development.[5][6][7][8] This technical guide provides a comprehensive overview of the mTOR signaling network, its regulation, downstream effectors, and pharmacological inhibition, with a focus on the core molecular mechanisms and key experimental methodologies for an audience of researchers, scientists, and drug development professionals.

The mTOR Signaling Network: Two Distinct Complexes

mTOR is the core component of two structurally and functionally distinct complexes, mTORC1 and mTORC2, which differ in their subunit composition, sensitivity to rapamycin, upstream regulators, and downstream substrates.[1][5][9]

mTOR Complex 1 (mTORC1)

mTORC1 is a master regulator of cell growth and metabolism, primarily by promoting anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy.[7][10][11] The activity of mTORC1 is acutely sensitive to inhibition by the macrolide drug rapamycin.[5][12][13] It integrates signals from growth factors, amino acids, energy status, and oxygen to control cellular physiology.[2][4]

Table 1: Subunit Composition of mTORC1

| Subunit | Name | Function |

|---|---|---|

| Core | ||

| mTOR | Mechanistic Target of Rapamycin | Catalytic kinase subunit.[1] |

| Raptor | Regulatory-Associated Protein of mTOR | Scaffolding protein that recruits substrates (e.g., 4E-BP1, S6K1) to mTORC1.[1][9][14] |

| mLST8 | Mammalian Lethal with SEC13 Protein 8 (GβL) | Stabilizes the mTOR kinase activation loop and positively regulates the complex.[1][9][14] |

| Inhibitory | ||

| PRAS40 | Proline-Rich Akt Substrate of 40 kDa | Inhibitory subunit; its phosphorylation by Akt relieves this inhibition.[1][5][11][14] |

| DEPTOR | DEP Domain-Containing mTOR-Interacting Protein | Inhibitory protein that binds to the mTOR FAT domain.[5][11][14] |

mTOR Complex 2 (mTORC2)

mTORC2 is a key regulator of cell survival, proliferation, and cytoskeletal organization.[1][10][15] Unlike mTORC1, mTORC2 is generally considered insensitive to acute treatment with rapamycin, although prolonged exposure can disrupt its assembly and function in certain cell types.[5][12][16] mTORC2 is primarily activated by growth factor signaling and plays a crucial role in activating members of the AGC kinase family, most notably Akt.[5][9]

Table 2: Subunit Composition of mTORC2

| Subunit | Name | Function |

|---|---|---|

| Core | ||

| mTOR | Mechanistic Target of Rapamycin | Catalytic kinase subunit.[9] |

| Rictor | Rapamycin-Insensitive Companion of mTOR | Essential scaffolding subunit that defines the complex and its substrate specificity.[9][11] |

| mLST8 | Mammalian Lethal with SEC13 Protein 8 (GβL) | Stabilizing component, shared with mTORC1.[9][11] |

| mSin1 | Mammalian Stress-Activated Protein Kinase-Interacting Protein | Crucial for complex integrity and substrate recognition; functions as a positive regulator.[9][11] |

| Regulatory | ||

| Protor1/2 | Protein Observed with Rictor-1/2 | Rictor-binding subunit that positively regulates mTORC2.[11][17] |

| DEPTOR | DEP Domain-Containing mTOR-Interacting Protein | Inhibitory protein, shared with mTORC1.[5][17] |

Upstream Regulation of mTOR Signaling

The activation of mTORC1 and mTORC2 is tightly controlled by a complex network of signaling pathways that report on the cell's environmental and internal state.

Regulation of mTORC1: An Integration Hub

mTORC1 activation requires the convergence of multiple signaling inputs at the surface of the lysosome.

-

Growth Factors (e.g., Insulin, IGF-1): Activation of receptor tyrosine kinases (RTKs) triggers the PI3K-Akt signaling cascade.[4][6] Akt directly phosphorylates and inhibits the tuberous sclerosis complex (TSC) protein TSC2, a key negative regulator of mTORC1.[2][6][18]

-

TSC Complex (TSC1-TSC2): This complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[2][14][18] When active, the TSC complex converts Rheb to its inactive, GDP-bound state. Inhibition of the TSC complex by Akt allows Rheb to accumulate in its active, GTP-bound form.[14][18]

-

Rheb: GTP-loaded Rheb directly binds to and allosterically activates mTORC1 at the lysosomal surface.[14][18][19]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, is sensed by the Rag GTPases.[8][9] In an amino acid-replete state, the Rag GTPase heterodimer is activated and, via the Ragulator complex, recruits mTORC1 to the lysosome, where it can be activated by Rheb.[8][14][18]

-

Energy and Oxygen Status: Low cellular energy (high AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), which inhibits mTORC1 by phosphorylating both TSC2 and Raptor.[4][14] Hypoxia (low oxygen) inhibits mTORC1 through the induction of REDD1, which acts to stabilize the TSC complex.[11]

Caption: Upstream signaling pathways converging on mTORC1.

Regulation of mTORC2

The mechanisms regulating mTORC2 are less understood than those for mTORC1. Its activation is strongly linked to growth factor signaling through the PI3K pathway, though the precise mechanism remains an area of active investigation.[9][15] It has also been shown that mTORC2 association with ribosomes is important for its activation, suggesting a role in sensing translational status.[15][20]

Downstream Effectors of mTOR Signaling

Once activated, mTORC1 and mTORC2 phosphorylate a diverse array of substrates to control key cellular functions.

mTORC1 Downstream Pathways

-

Protein Synthesis: mTORC1 promotes protein synthesis through two main effectors.[2][16] It phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), allowing the eIF4E protein to participate in cap-dependent translation.[2][21] Simultaneously, mTORC1 phosphorylates and activates S6 kinase 1 (S6K1), which in turn phosphorylates several targets to enhance mRNA biogenesis and translation.[2][21][22]

-

Autophagy: mTORC1 is a potent inhibitor of autophagy. It directly phosphorylates and suppresses the ULK1 complex, which is required for the initiation of autophagosome formation.[16]

-

Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides to provide the necessary building blocks for new cells.[7][17]

mTORC2 Downstream Pathways

-

Cell Survival and Proliferation: The most critical role of mTORC2 is the phosphorylation of Akt at serine 473.[9] This phosphorylation is required for the full activation of Akt, a central kinase that promotes cell survival and proliferation by inhibiting apoptotic factors and cell cycle inhibitors.

-

Cytoskeletal Organization: mTORC2 regulates the actin cytoskeleton by phosphorylating Protein Kinase C alpha (PKCα) and other substrates, thereby influencing cell shape and motility.[1][11]

Caption: Key downstream effectors of mTORC1 and mTORC2.

Pharmacological Inhibition of mTOR

Given its central role in promoting cell growth and proliferation, mTOR is a major therapeutic target, particularly in oncology.[23]

Mechanism of Rapamycin and Rapalogs

Rapamycin (also known as Sirolimus) and its analogs (rapalogs), such as Everolimus and Temsirolimus, are allosteric inhibitors of mTORC1.[10][15][23] Rapamycin first forms a high-affinity complex with the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[10][23][24] This drug-protein complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain on mTOR, preventing the association of Raptor with mTOR and thereby inhibiting the downstream signaling of mTORC1.[1][6][24]

Caption: Mechanism of mTORC1 inhibition by rapamycin.

Second-Generation mTOR Inhibitors

The limitations of rapalogs, including incomplete mTORC1 inhibition and the activation of a pro-survival feedback loop to Akt, led to the development of second-generation inhibitors.[15][19]

Table 3: Classes of mTOR Inhibitors

| Generation | Class | Mechanism of Action | Examples |

|---|---|---|---|

| First | Rapalogs | Allosteric inhibitors of mTORC1 via FKBP12-FRB interaction.[10][24] | Sirolimus (Rapamycin), Everolimus, Temsirolimus.[10] |

| Second | mTOR Kinase Inhibitors (mTOR-KIs) | ATP-competitive inhibitors that target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2.[24] | Torin-1, Vistusertib.[24] |

| Second | Dual PI3K/mTOR Inhibitors | ATP-competitive inhibitors that target the kinase domains of both PI3K and mTOR.[19][24] | Dactolisib.[24] |

Key Experimental Methodologies to Study mTOR Signaling

A variety of experimental techniques are employed to investigate the mTOR pathway.[25][26] The choice of method depends on whether the goal is to assess overall pathway activity, analyze protein-protein interactions, or measure direct kinase activity.

Protocol 1: Western Blotting for Phosphorylated Downstream Targets

Western blotting is the most common method to assess the activation state of the mTOR pathway.[27] This is achieved by using phospho-specific antibodies that recognize the phosphorylated forms of mTOR substrates. A decrease in the phosphorylation of mTORC1 targets (p-S6K, p-4EBP1) or mTORC2 targets (p-Akt S473) indicates pathway inhibition.

General Methodology:

-

Cell Lysis: Treat cells with stimuli or inhibitors, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate proteins by size by running a standardized amount of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-S6K1 Thr389).

-

Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., anti-total-S6K1) to confirm equal loading.

Caption: A typical experimental workflow for Western Blot analysis.

Protocol 2: Immunoprecipitation (IP) of mTOR Complexes

Immunoprecipitation is used to isolate mTOR and its binding partners to study the composition of mTORC1 and mTORC2 or to identify novel interacting proteins.[25][26]

General Methodology:

-

Cell Lysis: Lyse cells using a gentle, non-denaturing buffer (e.g., CHAPS-based) to preserve protein complexes.

-

Pre-clearing: Incubate lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a core component of the complex (e.g., anti-mTOR or anti-Raptor).

-

Complex Capture: Add Protein A/G beads to the lysate/antibody mixture. The beads will bind the antibody, capturing the entire protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known complex components or by mass spectrometry to identify new binding partners.

Protocol 3: mTOR Kinase Assay

In vitro kinase assays are performed to measure the direct catalytic activity of mTOR on a specific substrate.

General Methodology:

-

Isolate mTOR Complex: Immunoprecipitate mTORC1 or mTORC2 from cell lysates as described above.

-

Kinase Reaction: Resuspend the immunoprecipitated beads in a kinase buffer containing a purified, recombinant substrate (e.g., inactive 4E-BP1 or S6K1) and ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a set period (e.g., 20-30 minutes).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Analyze substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Conclusion and Future Directions

The mTOR pathway is a cornerstone of cellular regulation, linking environmental cues to fundamental processes of growth and metabolism. Its intricate network of upstream regulators and downstream effectors provides numerous points for physiological control and therapeutic intervention. While first-generation inhibitors have found clinical success, ongoing research is focused on developing more effective and specific second-generation inhibitors and combination therapies to overcome resistance mechanisms.[19] A deeper understanding of the distinct and overlapping functions of mTORC1 and mTORC2, driven by the experimental approaches outlined herein, will continue to be critical for developing novel strategies to treat a wide range of human diseases.[5][12][13]

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. news-medical.net [news-medical.net]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. mTOR Complexes and Signaling: 1 protein, 2 complexes, seemingly infinite impacts [horizondiscovery.com]

- 10. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 11. mTOR pathway | Abcam [abcam.com]

- 12. Regulation and metabolic functions of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Diverse Signaling Mechanisms of mTOR Complexes: mTORC1 and mTORC2 in F" by Meena Jhanwar-Uniyal, John V. Wainwright et al. [touroscholar.touro.edu]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The molecular target of rapamycin (mTOR) as a therapeutic target against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 25. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rapamycin in Anti-Aging Research for Model Organisms

Executive Summary

Rapamycin, a macrolide compound discovered in the soil of Easter Island (Rapa Nui), has emerged as one of the most robust and reproducible pharmacological interventions for extending lifespan and improving healthspan in a variety of model organisms.[1][2] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, metabolism, and proliferation.[3][4] The mTOR signaling pathway integrates nutrient availability and growth factor signals to control anabolic processes, such as protein synthesis, and inhibit catabolic processes like autophagy.[4][5] By suppressing mTOR, particularly the mTORC1 complex, rapamycin mimics a state of dietary restriction, a well-established intervention for promoting longevity.[5] This guide provides an in-depth review of the core signaling pathways, a quantitative summary of lifespan extension data, and detailed experimental protocols for the application of rapamycin in key model organisms used in aging research.

Mechanism of Action: The mTOR Signaling Pathway

The anti-aging effects of rapamycin are primarily mediated through its interaction with the mTOR signaling network. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1: This complex is sensitive to acute rapamycin administration. Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1.[6][7] mTORC1 integrates signals from growth factors (via the PI3K-Akt pathway) and nutrients (like amino acids) to promote cell growth and proliferation. Its key downstream targets include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which together regulate protein synthesis.[5] Inhibition of mTORC1 by rapamycin leads to a reduction in protein translation and an upregulation of autophagy, a cellular recycling process crucial for clearing damaged components.[4]

-

mTORC2: This complex is generally considered rapamycin-insensitive under acute exposure. However, chronic or prolonged treatment with rapamycin has been shown to inhibit the assembly and function of mTORC2 in some cell types.[2][6] mTORC2 is involved in regulating cell survival and metabolism, in part by phosphorylating Akt. Disruption of mTORC2 can lead to some of the undesirable side effects associated with long-term rapamycin use, such as glucose intolerance.[6]

The diagram below illustrates the central role of rapamycin in the mTOR signaling cascade.

References

- 1. vitadao.medium.com [vitadao.medium.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]

- 4. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]

- 7. actascientific.com [actascientific.com]

The Role of Rapamycin in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of rapamycin in the induction of autophagy. It details the core molecular mechanisms, presents quantitative data on its effects, and offers detailed experimental protocols for assessing its activity.

Introduction: Rapamycin and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis.[1] A key regulator of this process is the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that, when active, suppresses autophagy.[2][3][4] Rapamycin, a macrolide compound, is a potent and specific inhibitor of mTOR complex 1 (mTORC1).[5][6][7] By inhibiting mTORC1, rapamycin effectively induces autophagy, making it an invaluable tool for studying this pathway and a compound of interest for therapeutic applications in various diseases, including neurodegenerative disorders and cancer.[3][8][9]

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Under normal conditions, growth factors and nutrients activate the PI3K/Akt signaling pathway, which in turn activates mTORC1.[4][8] Active mTORC1 promotes cell growth and proliferation while actively suppressing autophagy. It achieves this by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex (comprising ULK1, ATG13, and FIP200).[2][10]

Rapamycin functions by forming a complex with the FK506-binding protein 12 (FKBP12).[6] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[6] This inhibition prevents the phosphorylation of ULK1 by mTORC1, thereby de-repressing the ULK1 complex and allowing for the initiation of autophagosome formation.[10]

Quantitative Effects of Rapamycin on Autophagy Markers

The induction of autophagy by rapamycin can be quantified by monitoring key autophagy-related proteins. The most common markers are the conversion of LC3-I to LC3-II, which correlates with autophagosome formation, and the degradation of p62/SQSTM1, a selective autophagy substrate.[5]

| Cell Line | Rapamycin Concentration | Treatment Duration | Effect on LC3-II / LC3-I Ratio | Effect on p62/SQSTM1 Levels | Reference |

| Neuroblastoma (NB) | 20 µM | 24 h | Significantly increased | Significantly reduced | [5][11] |

| Melanoma (M14) | 10, 50, 100 nM | 24 h | Concentration-dependent increase | Not specified | [6] |

| Osteosarcoma (MG63) | 5 µmol/l | 12 h | Increased LC3-II | Increased p62 (in this specific context) | [12] |

| Human iPSCs | 200 nM | 3 days | Increased LC3B-II staining | Not specified | [13] |

| Glioblastoma (U87MG) | 10 nM | 24 h | Increased | Decreased | [14] |

Note: The effect of rapamycin can be cell-type dependent. While p62 is generally expected to decrease with induced autophagy, some contexts might show different results.

Experimental Protocols

General Workflow for Assessing Rapamycin-Induced Autophagy

A typical experiment to assess the effect of rapamycin on autophagy involves cell culture, treatment with rapamycin, and subsequent analysis using methods like Western blotting or immunofluorescence.

Detailed Protocol: Western Blot Analysis of LC3 and p62

This protocol outlines the steps for detecting changes in LC3 and p62 protein levels following rapamycin treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of rapamycin (e.g., 10 mM in DMSO).[15]

-

Treat cells with the desired final concentration of rapamycin (e.g., 100 nM - 20 µM) for a specified duration (e.g., 12, 24, or 36 hours).[5][16] Include a vehicle-only control (DMSO).

-

For autophagy flux analysis, a parallel set of wells can be co-treated with an autophagy inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the rapamycin treatment.[14][17]

2. Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.[1][16]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[16]

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II.[16]

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.[18]

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62/SQSTM1 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[5][16] A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.[16]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[5][16]

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis using image analysis software to quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.[14]

Detailed Protocol: Immunofluorescence for LC3 Puncta

This protocol describes how to visualize and quantify the formation of autophagosomes (LC3 puncta) in cells treated with rapamycin.

1. Cell Culture and Treatment:

-

Plate cells on sterile glass coverslips in a 24-well plate.

-

Treat cells with rapamycin and controls as described in the Western blot protocol (Section 4.2.1).

2. Cell Fixation and Permeabilization:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]

-

Wash three times with PBS.

3. Immunostaining:

-

Block with 1-3% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Incubate with a primary antibody against LC3 (e.g., 1:200-1:400 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS containing 0.05% Tween 20 (PBST).

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:500 dilution) for 1 hour at room temperature, protected from light.[19]

-

Wash three times with PBST.

4. Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

5. Analysis:

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta (dots) per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the number of puncta per cell indicates autophagy induction.

Conclusion

Rapamycin is a cornerstone tool for the study of autophagy due to its specific inhibition of mTORC1. This guide provides the foundational knowledge of its mechanism, quantitative data illustrating its effects, and detailed protocols for its application in a research setting. Proper experimental design, including appropriate controls and quantitative analysis as outlined here, is essential for accurately interpreting the role of rapamycin in modulating the autophagic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Rapamycin Inhibits Glioma Cells Growth and Promotes Autophagy by miR-26a-5p/DAPK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

Rapamycin and Cellular Senescence: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on rapamycin and its effects on cellular senescence. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways.

Core Concepts in Rapamycin's Impact on Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in aging and disease. While it acts as a tumor-suppressive mechanism, the accumulation of senescent cells contributes to age-related pathologies through the senescence-associated secretory phenotype (SASP).[1] Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2][3][4] Foundational research has established that by inhibiting mTOR, rapamycin can delay or mitigate many aspects of cellular senescence.[1][5][6]

Rapamycin's primary mechanism of action in this context is through the inhibition of the mTORC1 complex.[2][3] This inhibition leads to a reduction in the translation of key proteins involved in the senescent phenotype, including components of the SASP.[3][7] Notably, rapamycin has been shown to suppress the pro-inflammatory SASP, which is a key driver of the detrimental effects of senescent cells.[5][7] Studies have demonstrated that rapamycin can selectively inhibit the SASP without affecting the cell cycle arrest, suggesting that these two aspects of senescence can be independently regulated.[5]

Key Signaling Pathways Modulated by Rapamycin in Senescent Cells

The mTOR signaling pathway is central to the regulation of cellular senescence. In senescent cells, the mTOR pathway is often hyperactive, contributing to the development of the senescent phenotype.[6][8] Rapamycin's inhibition of mTORC1 sets off a cascade of downstream effects that ultimately modulate the characteristics of senescent cells.

The mTOR Signaling Pathway

The following diagram illustrates the central role of the mTOR signaling pathway and the intervention point of rapamycin. Growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy. Rapamycin, by binding to FKBP12, directly inhibits mTORC1 activity.

Interaction with Nrf2 and STAT3 Pathways

Research has revealed that rapamycin's effects on cellular senescence are not solely mediated by mTOR inhibition but also involve crosstalk with other critical signaling pathways. One such pathway is the Nrf2 pathway, which is involved in the cellular stress response. Studies have shown that rapamycin can activate the Nrf2 pathway, which contributes to the inhibition of senescence markers like p16 and p21.[1][5] However, the suppression of SASP and Senescence-Associated β-galactosidase (SA-β-gal) staining by rapamycin appears to be independent of Nrf2.[1][5]

Furthermore, rapamycin has been found to inhibit the STAT3 pathway, which is linked to the production of SASP components.[1][5] This inhibition of STAT3 activation by rapamycin occurs independently of the Nrf2 pathway.[1][5] This suggests a multi-faceted mechanism by which rapamycin modulates the senescent phenotype, regulating cell cycle arrest and the secretory phenotype through distinct molecular pathways.

Quantitative Data on Rapamycin's Effects

The following tables summarize quantitative data from foundational studies, illustrating the impact of rapamycin on key markers of cellular senescence.

Table 1: Effect of Rapamycin on Senescence-Associated β-Galactosidase (SA-β-gal) Staining

| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Reduction in SA-β-gal Positive Cells | Reference |

| Mouse Skin Fibroblasts | Hydrogen Peroxide | 25 nM | 24 hours (pre-incubation) | Significant decrease | [5] |

| Murine Skin Fibroblasts | UVB Irradiation | 5 μM | Not specified | Significant decrease | [9] |

| Human Skin | In vivo (topical) | 0.001% | 8 months | Not directly quantified, but reduced p16INK4A | [10][11] |

Table 2: Effect of Rapamycin on Senescence-Associated Cell Cycle Arrest Markers

| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Change in p16 Expression | Change in p21 Expression | Reference |

| WT Mouse Fibroblasts | Hydrogen Peroxide | 25 nM | 24 hours (pre-incubation) | Decreased | Decreased | [5] |

| Nrf2KO Mouse Fibroblasts | Hydrogen Peroxide | 25 nM | 24 hours (pre-incubation) | No significant change | No significant change | [1][5] |

| Human Skin | In vivo (topical) | 0.001% | 8 months | Significant reduction (P = 0.008) | Trend towards reduction | [10][11] |

| Older Human Immune Cells | In vivo | 1 mg/day | 16 weeks | Not directly measured | Lower levels | [12] |

Table 3: Effect of Rapamycin on the Senescence-Associated Secretory Phenotype (SASP)

| Cell Type/Model | Senescence Inducer | Rapamycin Concentration | Key SASP Factors Measured | Effect of Rapamycin | Reference |

| Senescent Fibroblasts | Not specified | Not specified | IL-1α | Inhibits upregulation | [9][13] |

| Nrf2KO Mice | In vivo | Not specified | Pro-inflammatory cytokines | Decreased in serum and fat tissue | [1][5] |

| Prostate Cancer Model | Co-culture with senescent fibroblasts | Not specified | Not specified | Reduced stimulation of proliferation, migration, and invasion | [7] |

| Rat Kidney Transplant | Ischemia-reperfusion injury | 1.5 mg/kg/day | Pro-inflammatory cytokines | Significantly reduced | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational studies on rapamycin and cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is a widely used method to detect senescent cells in culture.[14][15][16][17][18]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) dissolved in dimethylformamide (DMF)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure:

-

Wash cells twice with PBS.

-

Fix cells for 3-5 minutes at room temperature with the fixative solution.

-

Wash cells three times with PBS.

-

Add the staining solution to the cells.

-

Incubate at 37°C without CO2 for 12-16 hours.

-

Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells.

Western Blot Analysis for p16 and p21

This protocol is used to determine the protein levels of the cell cycle inhibitors p16 and p21.[19][20][21][22]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p16 and p21

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer on ice.

-

Quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Detection of Senescence-Associated Secretory Phenotype (SASP)

The SASP is a complex mixture of secreted factors, and its analysis often requires a multi-pronged approach.[23][24][25][26][27]

1. Collection of Conditioned Media:

-

Culture senescent cells to the desired density.

-

Wash the cells thoroughly with serum-free media to remove any residual serum proteins.

-

Incubate the cells in serum-free media for 24-48 hours to collect the secreted proteins.

-

Collect the conditioned media and centrifuge to remove any cellular debris.

-

Store the conditioned media at -80°C until analysis.

2. Quantification of SASP Components:

-